1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(8(13)14)16(15-7)4-5-1-2-5/h3,5H,1-2,4H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPWOXXJOJYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- The synthesis often begins with trifluoromethylated precursors such as 4,4,4-trifluoroacetyl derivatives or 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .
- Reaction with hydrazine derivatives (e.g., methylhydrazine) under controlled temperature conditions (10 °C to 80 °C) leads to pyrazole ring formation with high selectivity for the 3-trifluoromethyl isomer.
- The presence of additives such as acetic acid or pyrazol-5-ol can enhance selectivity and yield.
Selectivity and Yield
- Reported yields for the pyrazole core formation range from 86.5% to over 90% with regioselectivity ratios reaching 96:4 favoring the 3-trifluoromethyl isomer over the 5-isomer.
- Reaction times vary from 1 hour at low temperature to 5 hours at elevated temperature to optimize conversion.
Introduction of the Cyclopropylmethyl Group at N-1 Position
- Alkylation of the pyrazole nitrogen is typically achieved using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
- Bases such as potassium carbonate or N,N-diisopropylethylamine in solvents like acetone or DMF facilitate the nucleophilic substitution.
- Reaction temperatures are maintained around room temperature (20 °C) to prevent side reactions.
Formation of the Carboximidamide Group at the 5-Position
- The carboximidamide functionality is introduced via conversion of the 5-position substituent (often an aldehyde or ester) to the amidine.
- Common methods include treatment with amidine precursors such as 1H-pyrazole-1-carboximidamide hydrochloride or direct amidination using reagents like di-tert-butyl dicarbonate in the presence of bases.
- Reaction conditions involve mild temperatures (0–25 °C), aqueous or mixed solvent systems (water, acetone, or tetrahydrofuran), and reaction times from several hours to overnight.
Representative Preparation Procedures and Data
Advanced Synthetic Considerations
- Regioisomer Separation: The pyrazole synthesis often yields regioisomeric mixtures; separation is achieved by fractional distillation based on boiling point vs. pressure diagrams or preparative chromatography.
- Functional Group Transformations: Subsequent functionalization at other positions (e.g., bromination, lithiation) can be employed to facilitate the introduction of the carboximidamide group or other substituents.
- Flow Chemistry: Some steps, such as lithiation for functional group introduction, have been successfully adapted to flow reactors to improve reproducibility and scalability.
Summary of Key Research Findings
- The use of ethyl 4,4,4-trifluoroacetate and methylhydrazine under controlled conditions is critical for high selectivity in pyrazole core formation.
- Alkylation with cyclopropylmethyl halides proceeds efficiently under mild basic conditions.
- Carboximidamide formation benefits from the use of di-tert-butyl dicarbonate and bases like DMAP or triethylamine in aprotic solvents, yielding high-purity intermediates.
- Overall yields for the multi-step synthesis range between 70% and 90% depending on purification and reaction optimization.
- The methods are supported by detailed NMR and HR-MS characterization confirming structural integrity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropylmethyl group can contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Groups | Melting Point (°C) | Yield (%) | References |
|---|---|---|---|---|---|---|---|
| Target : 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | C9H12F3N5* | 247.22* | 1: Cyclopropylmethyl; 3: CF3; 5: Carboximidamide | Carboximidamide | N/A | N/A | [3] |
| 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | C7H8F4N4 | 224.16 | 1: 2-Fluoroethyl; 3: CF3; 5: Carboximidamide | Carboximidamide | N/A | N/A | [2] |
| 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide | C21H15ClN6O | 403.1 | 1: Phenyl; 3: Methyl; 4: Carboxamide | Carboxamide | 133–135 | 68 | [1] |
| Berotralstat (dihydrochloride) | C28H24Cl2F3N7O | 626.44 | 1: Complex aryl/cyclopropylmethyl; 3: CF3 | Carboxamide | N/A | N/A | [4, 5] |
*Calculated based on structural analysis; experimental data pending.
Key Observations :
- Trifluoromethyl (CF3) groups, present in all listed compounds, improve lipophilicity and resistance to oxidative metabolism .
- Functional Group Differences :
- Carboximidamide (target) vs. carboxamide (3a, Berotralstat): The amidine group’s basicity may improve solubility in acidic environments and alter hydrogen-bonding interactions with biological targets .
Q & A
Q. Table 1: Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropylmethyl substitution | NaOH, triethylamine, 80°C | 85 |
| 2 | Carboximidamide formation | NH2OH·HCl, EtOH, reflux | 95 |
| 3 | Final purification | Silica gel chromatography | 56–85 |
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on:
- 1H/13C-NMR : Assigning cyclopropylmethyl protons (δ 0.5–1.2 ppm) and trifluoromethyl carbons (δ 120–125 ppm, JCF ~280 Hz). The carboximidamide group shows NH2 signals at δ 6.5–7.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching (e.g., [M+H]+ calculated for C10H12F3N5: 282.1072) .
- IR Spectroscopy : Stretching bands for C≡N (2250 cm⁻¹) and NH2 (3350–3450 cm⁻¹) .
Advanced: What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?
Q. Table 2: Representative Enzyme Inhibition Data
| Target | Assay Type | IC50 (nM) | Selectivity vs. Trypsin | Source |
|---|---|---|---|---|
| Kallikrein | Fluorescent | 2.5 | N/A | |
| Factor Xa | Chromogenic | 0.8 | >150-fold |
Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound?
SAR focuses on:
- Pyrazole Core Modifications : Introducing electron-withdrawing groups (e.g., CF3) to enhance binding to hydrophobic enzyme pockets .
- Cyclopropylmethyl Group : Comparative studies with ethyl or benzyl substituents show cyclopropyl improves metabolic stability (t1/2 >4h in liver microsomes) .
- Carboximidamide Bioisosteres : Replacing amidine with amidoxime reduces cytotoxicity while maintaining potency (IC50 shift <2-fold) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Conflicting data (e.g., variance in IC50 values) are addressed via:
- Standardized Assay Conditions : Controlling pH, ionic strength, and enzyme batches (e.g., recombinant vs. plasma-derived kallikrein) .
- Counter-Screening : Testing against off-target kinases (e.g., EGFR, VEGFR2) to rule out nonspecific inhibition .
- Molecular Docking : Validating binding poses using X-ray crystallography data of homologous enzymes (e.g., Factor Xa PDB: 1FJS) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Plasma proteins (e.g., albumin) bind strongly (fu ~5%), requiring protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- LC-MS/MS Optimization :
- LOD/LOQ : Typically 0.1 ng/mL (LOD) and 0.5 ng/mL (LOQ) in plasma .
Advanced: What strategies improve the compound’s stability in formulation studies?
- pH Adjustment : Buffering to pH 4–5 (citrate buffer) prevents amidine hydrolysis .
- Lyophilization : Formulating with mannitol (1:1 w/w) increases shelf-life (>24 months at 4°C) .
- Light Sensitivity : Amber glass vials and nitrogen-blanketed storage reduce photodegradation (UV λmax 270 nm) .
Advanced: How is pharmacokinetic (PK) profiling conducted in preclinical models?
Q. Table 3: Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC0–24h (ng·h/mL) |
|---|---|---|---|
| 10 | 320 | 4.5 | 1500 |
| 30 | 950 | 5.2 | 4500 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
